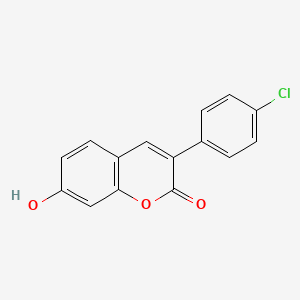

3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMAXWFBDUTNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201228790 | |

| Record name | 3-(4-Chlorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20050-82-2 | |

| Record name | 3-(4-Chlorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20050-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production .

Chemical Reactions Analysis

3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The hydroxyl group at the seventh position can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-(4-chlorophenyl)-7-oxo-2H-chromen-2-one, while nucleophilic substitution of the chlorine atom may result in 3-(4-aminophenyl)-7-hydroxy-2H-chromen-2-one .

Scientific Research Applications

Medicinal Chemistry Applications

- Anti-inflammatory Activity : Preliminary studies suggest that 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one may exhibit significant anti-inflammatory properties. Its interactions with enzymes and receptors involved in inflammatory pathways indicate potential therapeutic benefits in treating inflammatory diseases.

- Cancer Research : The compound has shown promise in cancer research due to its ability to interact with molecular targets associated with tumor growth and metastasis. Studies have indicated that it may inhibit certain pathways that lead to cancer progression, warranting further investigation into its mechanism of action .

- Fluorescent Probes : As a derivative of 7-hydroxycoumarin, this compound can be utilized as a fluorescent probe for biological assays. Its high binding affinity for macrophage migration inhibitory factor (MIF) allows it to serve as an effective tool for competitive binding studies, enhancing sensitivity in various assays .

Material Science Applications

- Optical Brightening Agents : The compound has potential applications as an optical brightening agent in synthetic textiles. It can be used in formulations for polyacrylonitrile or polyester materials, providing excellent stability to light and bleaching agents, which enhances the brightness of fabrics .

- Polymeric Compositions : Incorporating this compound into polymeric compositions can improve the properties of fibers, threads, and films produced from synthetic materials. Its brightening effect is stable under various conditions, making it suitable for long-lasting applications in textile manufacturing .

Case Studies

- Inflammation Pathway Studies : Research involving the compound's interaction with inflammatory pathways has shown promising results in reducing markers associated with inflammation in vitro. Further studies are needed to evaluate its efficacy in vivo.

- Fluorescent Probe Development : In a study focused on developing high-affinity fluorescent probes for MIF, modifications to the 7-hydroxycoumarin scaffold resulted in compounds with significantly improved binding affinities (IC50 values as low as 71 nM), showcasing the potential of this class of compounds in biochemical assays .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with specific amino acid residues in target proteins, leading to modulation of their activity. Additionally, the 4-chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

In biological systems, the compound has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Furthermore, the compound’s antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Structural and Molecular Data

Key Structural Variations and Implications

Position of Chlorine on Phenyl Ring 4-Chlorophenyl (Parent compound): Enhances electron-withdrawing effects, improving binding to hydrophobic pockets in enzymes or receptors .

Substituents at Position 4

- Methyl Group (-CH₃) : Increases lipophilicity, improving membrane permeability and bioavailability. Observed in C4-methyl derivatives (e.g., and ) .

Modifications at Position 7 Hydroxyl (-OH): Critical for hydrogen bonding with biological targets (e.g., enzymes like fatty acid amide hydrolase) . 3-Chloropropoxy (-OCH₂CH₂CH₂Cl): Enhances lipophilicity and prolongs half-life by resisting phase I metabolism () .

Sulfonyl Group (-SO₂)

Physicochemical Properties

Biological Activity

3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one, a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a 4-chlorophenyl group at the 3-position and a hydroxy group at the 7-position of the chromenone structure. The synthesis typically involves various organic reactions, including oxidation and reduction processes, which facilitate the introduction of functional groups enhancing its biological activity.

Anticancer Properties

A significant area of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines. For instance, a related derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, showed an IC50 value of 2.63 ± 0.17 µM against AGS gastric cancer cells, indicating potent antiproliferative activity .

Flow cytometry assays revealed that this compound induces cell cycle arrest in the G2/M phase and promotes apoptosis, suggesting a mechanism that could be leveraged for cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has also been evaluated. Certain compounds demonstrated significant activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The presence of the chlorophenyl group appears to enhance this antimicrobial activity .

Anti-inflammatory Effects

Research indicates that coumarin derivatives possess anti-inflammatory properties. The incorporation of specific substituents on the chromenone structure can modulate these effects, although specific data on this compound's anti-inflammatory activity is still emerging .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of coumarin derivatives. Studies have shown that electron-withdrawing groups like chlorine at certain positions significantly enhance anti-AChE (acetylcholinesterase) activity, which is relevant for neurodegenerative diseases . This highlights the importance of substituent selection in developing more effective therapeutic agents.

Research Findings Summary

Case Studies

In a study evaluating various derivatives of coumarins, compounds similar to this compound were synthesized and tested for their cytotoxicity against different cancer cell lines. The results indicated that modifications to the chromenone core significantly influenced their anticancer properties, reinforcing the need for targeted structural modifications to enhance bioactivity .

Q & A

Q. What are the common synthetic routes for 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Pechmann condensation or nucleophilic substitution. For example, the hydroxy group at position 7 can be functionalized using alkylating agents like 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce alkoxy substituents . Optimization involves adjusting reaction temperature (60–100°C), solvent polarity, and catalyst choice (e.g., BF₃·Et₂O for Pechmann reactions). Purification via column chromatography with ethyl acetate/hexane gradients improves yield .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons at δ 7.4–7.8 ppm for chlorophenyl groups) .

- UV-Vis : Confirms chromen-2-one absorption bands (λmax ~300–350 nm) .

- Crystallography :

Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds between hydroxyl and carbonyl groups) . Mercury software visualizes packing patterns and void spaces .

- Crystallography :

Q. What in vitro assays are used to evaluate the compound’s bioactivity?

- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for targets like fatty acid amide hydrolase (FAAH) or viral proteases .

- Antimicrobial : Disk diffusion assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions often arise from variations in assay protocols (e.g., cell line specificity, compound solubility). Methodological solutions include:

- Standardizing assay conditions (e.g., fixed DMSO concentration ≤0.1%).

- Cross-validating results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Performing meta-analyses of dose-response curves to identify outliers .

Q. How to design derivatives for improved pharmacokinetics while retaining bioactivity?

- Lipophilicity adjustment : Introduce polar groups (e.g., -SO₃H) to enhance solubility or methyl/chloro substituents to increase membrane permeability .

- Metabolic stability : Replace labile hydroxyl groups with methoxy or prodrug moieties .

- In silico screening : Use tools like SwissADME to predict ADMET properties before synthesis .

Q. What computational approaches elucidate interactions with biological targets?

- Molecular docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., MtrA response regulator in Mycobacterium tuberculosis) .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups enhance FAAH inhibition) .

Q. What challenges arise in SAR analysis with structural analogs?

- Steric clashes : Bulky substituents (e.g., trifluoromethyl) may disrupt binding despite favorable electronic effects .

- Conformational flexibility : Chromen-2-one’s planar structure limits 3D diversity; rigid analogs (e.g., fused rings) are explored .

- Data normalization : Use relative potency (e.g., % inhibition at 10 µM) to compare analogs across studies .

Q. How to troubleshoot low yields in alkylation/etherification reactions?

- Base selection : Replace K₂CO₃ with stronger bases (e.g., NaH) for deprotonating phenolic -OH .

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Workup modifications : Acidify reaction mixtures to precipitate products and reduce side reactions .

Q. How to validate enzyme inhibition mechanisms experimentally?

- Kinetic studies : Measure values via Lineweaver-Burk plots under varying substrate concentrations .

- Fluorescent probes : Develop coumarin-based probes (e.g., 7-hydroxy derivatives) for real-time activity monitoring .

- X-ray co-crystallography : Resolve inhibitor-enzyme complexes to identify critical hydrogen bonds/π-π interactions .

Q. What methods assess the compound’s stability under physiological conditions?

- HPLC-UV : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .

- LC-MS : Identify hydrolyzed products (e.g., free chlorophenyl fragments) .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks (ICH guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.